molecular formula C9H12N2O4S B8335094 5-(N-ethylsulfamoyl)-anthranilic acid

5-(N-ethylsulfamoyl)-anthranilic acid

Cat. No.: B8335094
M. Wt: 244.27 g/mol
InChI Key: NXRNFGDZSNRWOQ-UHFFFAOYSA-N
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Description

5-(N-Ethylsulfamoyl)-anthranilic acid is a derivative of anthranilic acid (2-aminobenzoic acid) with an N-ethylsulfamoyl group (-SO₂-NH-CH₂CH₃) substituted at the 5-position of the benzene ring. Anthranilic acid derivatives are recognized for their versatility as pharmacophores, with modifications at the amino, carboxylic acid, or benzene ring positions leading to diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties .

Properties

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

2-amino-5-(ethylsulfamoyl)benzoic acid

InChI

InChI=1S/C9H12N2O4S/c1-2-11-16(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5,11H,2,10H2,1H3,(H,12,13)

InChI Key

NXRNFGDZSNRWOQ-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)N)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Anthranilic Acid Derivatives

Substituent Position and Bioactivity

The position of substituents on the anthranilic acid backbone significantly impacts biological activity. For example:

  • Compound 3 (): A 2-thioacetyl-substituted anthranilic acid derivative exhibited an IC₅₀ of 24 µM against E. coli UppS, outperforming risedronate (IC₅₀ = 660 µM). The thioacetyl group likely enhances hydrophobic interactions in the enzyme's binding pocket .
  • N-Phenylanthranilic Acid (): Substitution with a phenyl group at the nitrogen yielded moderate Ca²⁺-activated Cl⁻ channel (CaCC) blocking activity (IC₅₀ = 88.1 µM). In contrast, β-3 (para-nitro-substituted N-phenylanthranilic acid) showed improved potency (IC₅₀ = 17.8 µM), highlighting the importance of para-substituents for CaCC inhibition .

Comparison to 5-(N-Ethylsulfamoyl)-Anthranilic Acid: The ethylsulfamoyl group at the 5-position introduces a sulfonamide linker, which may mimic pyrophosphate moieties in enzyme binding sites (as seen in bisphosphonate inhibitors) .

Pharmacological Profiles
Compound Target/Activity IC₅₀/EC₅₀ Key Structural Feature Reference
5-(N-Ethylsulfamoyl)-AA Hypothesized enzyme inhibition Not reported 5-position ethylsulfamoyl -
Compound 3 () E. coli UppS inhibition 24 µM 2-thioacetyl substituent
β-3 () CaCC blockade 17.8 µM Para-nitro on N-phenylanthranilic
Flufenamic Acid CaCC blockade 35.4 µM Trifluoromethyl substituent
Compound 5 () Anti-inflammatory (rat edema) ED₅₀ = 51.05 mg/kg Bromo-oxadiazole scaffold

Key Observations :

  • Sulfonamide and nitro groups enhance potency in enzyme inhibition and ion channel blocking, respectively.
  • Bulky substituents (e.g., bromo-oxadiazole in ) improve anti-inflammatory activity but may reduce solubility.
Binding Interactions and Mechanism
  • Enzyme Inhibition : Anthranilic acid derivatives often act as pyrophosphate mimetics. For example, benzoic acid inhibitors bind to the FPP (farnesyl pyrophosphate) site in enzymes via hydrophobic and hydrogen-bonding interactions . The ethylsulfamoyl group in this compound could similarly engage with polar residues (e.g., Arg, Gln) in target proteins.
  • Ion Channel Blockade: Substituent position dictates CaCC blocking efficacy. Para-nitro groups on N-phenylanthranilic acid (β-3) optimize interactions with hydrophobic β-ionone pockets, while meta/ortho positions are less effective .

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